molecular formula C31H34N4O6 B8365381 Di-tert-butyl (3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-yl)imidodicarbonate CAS No. 1075734-33-6

Di-tert-butyl (3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-yl)imidodicarbonate

Cat. No.: B8365381
CAS No.: 1075734-33-6
M. Wt: 558.6 g/mol
InChI Key: TYYOXQABSKZXNM-UHFFFAOYSA-N
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Description

Di-tert-butyl (3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-yl)imidodicarbonate is a useful research compound. Its molecular formula is C31H34N4O6 and its molecular weight is 558.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

1075734-33-6

Molecular Formula

C31H34N4O6

Molecular Weight

558.6 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-yl]carbamate

InChI

InChI=1S/C31H34N4O6/c1-30(2,3)39-28(36)35(29(37)40-31(4,5)6)27-24(10-9-17-33-27)25-19-23(34-41-25)18-21-12-14-22(15-13-21)20-38-26-11-7-8-16-32-26/h7-17,19H,18,20H2,1-6H3

InChI Key

TYYOXQABSKZXNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=CC=N1)C2=CC(=NO2)CC3=CC=C(C=C3)COC4=CC=CC=N4)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under stirring at 50° C, to a solution of di-tert-butyl(3-ethinyl pyridin-2-yl)imidodicarbonate described in Preparation Example 3-1-1 (2.0 g), 2-(4-(2-nitro-ethyl)-benzyloxy) pyridine described in Preparation Example 1-3-4 (2.44 g), triethylamine (0.086 uL) and tetrahydrofuran (20 mL) was added phenyl isocyanate (2.8 mL) divided into four portions over 5.5 hours. After the additions were finished, stirring was carried out at 50° C for another two hours. NH-silica gel was added to the reaction solution, and the solvent was concentrated under a reduced pressure. The resulting residue was purified by NH-silica gel column chromatography (heptane:ethyl acetate=3:1). The resulting solution was concentrated under a reduced pressure and purified by silica gel chromatography (heptane:ethyl acetate=3:1 then 2:1) to obtain the title compound (2.2 g).
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Example 1-3-4
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2.44 g
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0.086 μL
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2.8 mL
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20 mL
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Synthesis routes and methods II

Procedure details

Under stirring at room temperature, to a solution of di-tert-butyl(3-ethinyl pyridin-2-yl)imidodicarbonate described in Preparation Example 3-1-1 (12 g), 2-(4-(2-nitro-ethyl)-benzyloxy)pyridine described in Preparation Example 1-3-4 (19.4 g), 4-dimethyl aminopyridine (230 mg), tetrahydrofuran (200 mL) was added di-tert-butyl dicarbonate (28.8 g) divided into four portions over 8 hours. After the additions were finished, stirring was carried out at room temperature for an additional 22 hours. Silica gel was added to the reaction solution and the solvent was concentrated under a reduced pressure. The resulting residue was purified by silica gel column chromatography (heptane:ethyl acetate=3:1 then 2:1) to obtain the title compound (11.8 g, containing approximately 70% of the target compound).
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Example 1-3-4
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19.4 g
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4-dimethyl aminopyridine
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230 mg
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28.8 g
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200 mL
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Synthesis routes and methods III

Procedure details

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CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)c1ncccc1-c1cc(CBr)no1
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Cc1cc(-c2cccnc2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)on1
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OB(O)c1ccc(COc2ccccn2)cc1
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Synthesis routes and methods IV

Procedure details

To a solution of di-tert-butyl (3-ethynylpyridin-2-yl)imidodicarbonate (12 g) described in Manufacturing Example 2-4-1, 2-(4-(2-nitro-ethyl)-benzyloxy)pyridine (19.4 g) described in Manufacturing Example 2-1-4, 4-dimethylaminopyridine (230 mg) and tetrahydrofuran (200 mL) was added di-tert-butyl dicarbonate (28.8 g) in 4 portions over the course of 8 hours at room temperature with stirring. After addition was complete, this was stirred at room temperature for a further 22 hours. Silica gel was added to the reaction solution, and the solvent was concentrated under a reduced pressure. The resulting silica gel was purified by silica gel chromatography (heptane:ethyl acetate=3:1 then 2:1) to obtain an oily product (11.8 g, containing about 70% of title compound) containing the title compound.
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12 g
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19.4 g
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28.8 g
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230 mg
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200 mL
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solvent
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Yield
70%

Synthesis routes and methods V

Procedure details

Under nitrogen atmosphere, to a mixture of di-tert-butyl {3-[3-(chloromethyl)isoxazol-5-yl]pyridin-2-yl}imidodicarbonate (164 mg, 0.40 mmol), {4-[(pyridin-2-yloxy)methyl]phenyl}boronic acid (138 mg, 0.60 mmol), cesium carbonate (391 mg, 1.20 mmol), copper (1) iodide (3.9 mg, 5 mol %) and 1,2-dimethoxyethane (2.0 mL) was added [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) dichloromethane complex (16.4 mg, 5 mol %), which was stirred at 80° C. for 1.5 hours. {4-[(Pyridin-2-yloxy)methyl]phenyl}boronic acid (46 mg, 0.20 mmol) was added thereto and the solution was further stirred for 4.5 hours. After cooling, ethyl acetate and 5% sodium chloride solution were added thereto, insoluble matter was filtered out, then, the filtrate was transferred to a separatory funnel and separated. After the organic layer was washed with 5% sodium chloride water and dried over anhydrous magnesium sulfate, the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound (173 mg) as a pale yellow oily product.
Name
di-tert-butyl {3-[3-(chloromethyl)isoxazol-5-yl]pyridin-2-yl}imidodicarbonate
Quantity
164 mg
Type
reactant
Reaction Step One
Name
{4-[(pyridin-2-yloxy)methyl]phenyl}boronic acid
Quantity
138 mg
Type
reactant
Reaction Step One
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cesium carbonate
Quantity
391 mg
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reactant
Reaction Step One
Name
copper (1) iodide
Quantity
3.9 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
{4-[(Pyridin-2-yloxy)methyl]phenyl}boronic acid
Quantity
46 mg
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reactant
Reaction Step Two
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16.4 mg
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catalyst
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